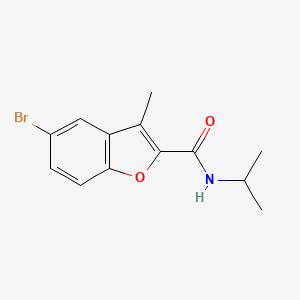

5-Bromo-N-isopropyl-3-methylbenzofuran-2-carboxamide

Description

Properties

Molecular Formula |

C13H14BrNO2 |

|---|---|

Molecular Weight |

296.16 g/mol |

IUPAC Name |

5-bromo-3-methyl-N-propan-2-yl-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C13H14BrNO2/c1-7(2)15-13(16)12-8(3)10-6-9(14)4-5-11(10)17-12/h4-7H,1-3H3,(H,15,16) |

InChI Key |

IDZHVMKZZJRDLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)Br)C(=O)NC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-isopropyl-3-methylbenzofuran-2-carboxamide typically involves the following steps:

Bromination: The starting material, 3-methylbenzofuran, undergoes bromination to introduce a bromine atom at the 5-position. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

Carboxylation: The brominated intermediate is then subjected to carboxylation to introduce the carboxamide group at the 2-position. This step involves the reaction with isopropylamine (NH2CH(CH3)2) and a carboxylating agent such as carbon dioxide (CO2) or phosgene (COCl2).

Industrial Production Methods

Industrial production of 5-Bromo-N-isopropyl-3-methylbenzofuran-2-carboxamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-isopropyl-3-methylbenzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

5-Bromo-N-isopropyl-3-methylbenzofuran-2-carboxamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives with potential pharmaceutical applications.

Biology: The compound’s biological activity is studied for its potential use as an antimicrobial, antiviral, or anticancer agent.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Bromo-N-isopropyl-3-methylbenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

Interacting with Receptors: Binding to cellular receptors to trigger or block specific signaling pathways.

Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and their implications:

Key Observations :

Pharmacological and Physicochemical Comparisons

- Lipophilicity : The target compound’s bromine and isopropyl groups likely elevate LogP (~3.2) compared to the fluorinated benzamide analog (LogP ~2.5), favoring blood-brain barrier penetration .

- Synthetic Complexity : GSK8175’s benzoxaborole moiety introduces synthetic challenges (e.g., boron incorporation), whereas the target compound’s structure is more straightforward to derivatize .

- For example, bromine’s halogen bonding may mimic the benzoxaborole’s boron-mediated binding in GSK8175 .

Q & A

Basic Research Questions

Q. What are common synthetic routes for 5-Bromo-N-isopropyl-3-methylbenzofuran-2-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step protocols:

- Step 1 : Preparation of benzofuran-2-carboxamide precursors via Pd-catalyzed C-H arylation to introduce the bromo and methyl substituents.

- Step 2 : Transamidation with isopropylamine under optimized conditions (e.g., THF solvent, DIAD, and triphenylphosphine for coupling reactions).

- Purification : Column chromatography or recrystallization to isolate the target compound.

- Validation : Confirm structure via H NMR, C NMR, and ESI-LCMS .

Q. How is the compound characterized to confirm its structural integrity?

- Methodological Answer : Use a combination of:

- Spectroscopy : H/C NMR for functional group verification and stereochemical analysis.

- Mass Spectrometry : ESI-LCMS to confirm molecular weight and fragmentation patterns.

- X-ray Crystallography : For absolute configuration determination, as demonstrated in related benzofuran derivatives (e.g., bond angles: 96.91–136.25°, torsion angles: 78.25–169.73°) .

Q. What structural features influence its bioactivity?

- Methodological Answer : Key features include:

- Benzofuran Core : Dictates π-π stacking interactions with biological targets.

- Bromo Substituent : Enhances electrophilic reactivity and binding affinity.

- Isopropylcarboxamide : Modulates solubility and hydrogen-bonding capacity.

Comparative studies with analogs (e.g., methoxy or methylsulfinyl variants) reveal these substitutions impact potency in enzyme inhibition assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test PdCl(dppf) or Buchwald-Hartwig catalysts for C-H activation efficiency.

- Solvent Optimization : Compare polar aprotic solvents (DMF, THF) to balance reactivity and solubility.

- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and side products.

- Scale-Up : Implement continuous-flow reactors for reproducible yields >80% .

Q. How to resolve discrepancies between in vitro and in vivo pharmacological data?

- Methodological Answer :

- Metabolic Stability Assays : Use liver microsomes and LCMS to identify metabolites affecting in vivo efficacy.

- Protein Binding Studies : Quantify free drug concentration via equilibrium dialysis.

- Dose Adjustment : Apply pharmacokinetic modeling to correlate in vitro IC with effective plasma levels .

Q. What computational strategies validate molecular conformation in solution vs. crystal structures?

- Methodological Answer :

- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G* level) with X-ray data (e.g., dihedral angles: 83.97–124.56°).

- Molecular Dynamics (MD) : Simulate solvation effects to assess flexibility of the isopropyl group.

- NOESY NMR : Detect through-space interactions to confirm solution-state conformation .

Q. How to design structure-activity relationship (SAR) studies using analogs?

- Methodological Answer :

- Analog Synthesis : Replace bromo with chloro or iodo groups; vary substituents (e.g., cyclopropyl, fluorophenyl) at position 3.

- Biological Assays : Test analogs in target-specific assays (e.g., kinase inhibition, receptor binding).

- Data Analysis : Use 3D-QSAR models to correlate electronic/steric parameters with activity trends .

Q. What strategies mitigate regioisomerism during benzofuran ring functionalization?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.